

# The Enigmatic Mechanism of Action of Abnormal Cannabidiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Abnormal cannabidiol (Abn-CBD), a synthetic regioisomer of cannabidiol (CBD), presents a unique pharmacological profile that distinguishes it from classical cannabinoids.[1][2] Unlike its well-known counterpart, Abn-CBD exerts its physiological effects, including vasodilation, anti-inflammatory responses, and modulation of cell migration, without significant interaction with the canonical cannabinoid receptors CB1 and CB2.[1][3][4] This technical guide provides an indepth exploration of the current understanding of Abn-CBD's mechanism of action, focusing on its primary molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

# **Core Molecular Targets: GPR55 and GPR18**

The actions of Abn-CBD are predominantly mediated by two G protein-coupled receptors (GPCRs), GPR55 and GPR18, which are often referred to as novel or atypical cannabinoid receptors.[5][6][7]

## **GPR55: A Putative Cannabinoid Receptor**

GPR55 has emerged as a key target for Abn-CBD. Several studies have demonstrated that Abn-CBD acts as an agonist at this receptor, initiating a cascade of intracellular signaling events.[5][8] While initially identified as an orphan receptor, a growing body of evidence



supports its classification as a cannabinoid receptor, albeit one with a distinct ligand profile and signaling mechanism compared to CB1 and CB2.[6][9]

# **GPR18: The Abnormal Cannabidiol Receptor**

Multiple lines of evidence strongly suggest that GPR18 is a primary receptor for Abn-CBD.[1] [10][11] The endogenous lipid N-arachidonoyl glycine (NAGly) is also a potent agonist for GPR18, and the pharmacological effects of both NAGly and Abn-CBD can be blocked by the GPR18 antagonist O-1918.[11][12] This has led to the proposal that GPR18 is the "abnormal cannabidiol receptor".[11]

# **Quantitative Pharmacological Data**

The following table summarizes the key quantitative data regarding the interaction of Abn-CBD with its primary receptor targets.

| Ligand  | Receptor | Assay Type              | Parameter | Value    | Reference |
|---------|----------|-------------------------|-----------|----------|-----------|
| Abn-CBD | GPR55    | GTPyS<br>Binding        | EC50      | 2.5 μΜ   | [8][9]    |
| Abn-CBD | CB1      | GTPyS<br>Binding        | EC50      | >30 μM   | [8]       |
| Abn-CBD | CB2      | GTPyS<br>Binding        | EC50      | >30 μM   | [8]       |
| Abn-CBD | GPR18    | Calcium<br>Mobilization | EC50      | < 835 nM | [13]      |

# Signaling Pathways of Abnormal Cannabidiol

The activation of GPR55 and GPR18 by Abn-CBD triggers distinct downstream signaling cascades, leading to its diverse physiological effects.

# **GPR55 Signaling**

Upon activation by Abn-CBD, GPR55 couples to G $\alpha$ 13, leading to the activation of the small GTPase RhoA.[9] This, in turn, stimulates downstream pathways that can influence cell



migration and proliferation.[1][9] Furthermore, GPR55 activation can lead to an increase in intracellular calcium levels via a G $\alpha$ q- and phospholipase C (PLC)-dependent mechanism.[14] Some studies also suggest a role for GPR55 in activating the ERK1/2 MAP kinase pathway.[15] [16]



Click to download full resolution via product page

GPR55 signaling pathway activated by Abn-CBD.

# **GPR18 Signaling**

The signaling pathways downstream of GPR18 activation by Abn-CBD are complex and appear to involve biased agonism.[11][17] Studies have shown that Abn-CBD can induce concentration-dependent increases in intracellular calcium and ERK1/2 phosphorylation in cells expressing GPR18.[11] The calcium mobilization is suggested to be mediated by both Gαi/o and Gαq proteins.[11] The activation of the ERK1/2 pathway is sensitive to pertussis toxin, indicating the involvement of Gαi/o.[11] Furthermore, Abn-CBD-mediated activation of GPR18 has been linked to the eNOS-NO-cGMP pathway, contributing to its vasodilatory effects.[12]





Click to download full resolution via product page

GPR18 signaling pathway activated by Abn-CBD.

# **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the investigation of Abn-CBD's mechanism of action.

### Cell Viability (MTT) Assay

- Objective: To assess the effect of Abn-CBD on the viability of cancer cell lines.
- · Methodology:
  - Cells are seeded in 96-well plates at a density of 20,000 cells/well and allowed to adhere for 24 hours.
  - $\circ$  Cells are then treated with varying concentrations of Abn-CBD (e.g., 0-10  $\mu$ M) or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).
  - Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3 hours at 37°C.
  - The formazan crystals formed by viable cells are solubilized by adding an MTT solvent (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol).



 The absorbance is measured at 590 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[7]

# **Transwell Migration Assay**

- Objective: To evaluate the effect of Abn-CBD on the migratory capacity of cells.
- · Methodology:
  - Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
  - $\circ$  The lower chamber contains media with a chemoattractant and varying concentrations of Abn-CBD (e.g., 0-1  $\mu$ M).
  - The cells are incubated for a period (e.g., 24 hours) to allow for migration through the membrane.
  - After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
  - The migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
  - The number of migrated cells is quantified by microscopy.[7]

# **Calcium Mobilization Assay**

- Objective: To measure changes in intracellular calcium concentration following Abn-CBD treatment.
- Methodology:
  - Cells expressing the target receptor (e.g., GPR18) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
  - The cells are then stimulated with different concentrations of Abn-CBD.



- Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
- The response is often quantified as the peak change in fluorescence intensity.[11][17]

#### **ERK1/2 Phosphorylation Assay (Western Blot)**

- Objective: To determine the effect of Abn-CBD on the activation of the ERK1/2 signaling pathway.
- Methodology:
  - Cells are treated with Abn-CBD for various time points.
  - Following treatment, cells are lysed, and protein concentrations are determined.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
  - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[11]

#### Conclusion

**Abnormal cannabidiol** operates through a distinct mechanism of action, primarily engaging the G protein-coupled receptors GPR55 and GPR18. Its ability to activate these receptors triggers a complex network of downstream signaling pathways, including those involving RhoA, intracellular calcium mobilization, and ERK1/2 phosphorylation, ultimately leading to its observed physiological effects such as vasodilation and modulation of cellular processes. The lack of significant affinity for CB1 and CB2 receptors positions Abn-CBD as a valuable



pharmacological tool for investigating novel cannabinoid signaling and as a potential therapeutic agent with a unique, non-psychotropic profile. Further research into the nuanced signaling of Abn-CBD at its target receptors will continue to unravel its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Abnormal cannabidiol Wikipedia [en.wikipedia.org]
- 2. therealcbd.com [therealcbd.com]
- 3. Abnormal Cannabidiol Affects Production of Pro-Inflammatory Mediators and Astrocyte Wound Closure in Primary Astrocytic-Microglial Cocultures PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction Madame Curie Bioscience Database -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 6. Cannabinoid receptor Wikipedia [en.wikipedia.org]
- 7. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. The orphan receptor GPR55 is a novel cannabinoid receptor PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]



- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minireview: Recent Developments in the Physiology and Pathology of the Lysophosphatidylinositol-Sensitive Receptor GPR55 PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Enigmatic Mechanism of Action of Abnormal Cannabidiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056573#what-is-abnormal-cannabidiol-s-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com